

Application Notes and Protocols: Total Synthesis of (±)-Griffipavixanthone

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Compound of Interest

Compound Name: Griffipavixanthone

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This document provides a detailed account of the experimental protocol for the total synthesis of (±)-**Griffipavixanthone**, a dimeric xanthone natural product. The synthesis features a biomimetic approach centered around a key [4+2] cycloaddition-cyclization cascade. Additionally, the role of **Griffipavixanthone** as an inhibitor of the RAF-MEK-ERK signaling pathway is outlined, offering insights for cancer research and drug development.

Experimental Data

The following tables summarize the quantitative data for the key steps in the total synthesis of (±)-**Griffipavixanthone**.

Table 1: Synthesis of Prenyloxyxanthone Monomer

Step	Reactant 1	Reactant 2	Reagents	Product	Yield
1	1,3,5-Trimethoxybenzene	2,3-Dihydroxy-4-methoxybenzoic acid	Eaton's reagent	5-Hydroxy/5-mesyloxyxanthone intermediate	Not isolated
2	Crude xanthone mixture	-	Methanolic KOH	Potassium xanthone salt	Not isolated
3	Potassium xanthone salt	Prenyl bromide	DMF	Prenyloxyxanthone 7	53% (over 3 steps)

Table 2: Key Dimerization–Cyclization Cascade and Final Deprotection

Step	Reactant	Reagents	Product	Yield
4	Prenyloxyxanthone 7	Ag ₂ O, CH ₂ Cl ₂	p-Quinone methide intermediate	Not isolated
5	p-Quinone methide intermediate	TFA (30 mol%), 35 °C, 18 h	Griffipavixanthone hexamethyl ether 15	21%
6	Griffipavixanthone hexamethyl ether 15	BBr ₃ , CH ₂ Cl ₂	(±)-Griffipavixanthone 1	Not specified

Experimental Protocols

The following are detailed methodologies for the key experiments in the total synthesis of (±)-Griffipavixanthone.

Protocol 1: Synthesis of Prenyloxyxanthone Monomer (7)

- **Condensation:** A solution of 1,3,5-trimethoxybenzene and 2,3-dihydroxy-4-methoxybenzoic acid in Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) is heated. The reaction progress is monitored by thin-layer chromatography (TLC).
- **Hydrolysis:** Upon completion, the reaction mixture is cooled to room temperature and carefully poured into ice-water. The resulting precipitate, a mixture of 5-hydroxy- and 5-mesyloxyxanthenes, is collected by filtration.
- **Demesylation:** The crude solid is suspended in methanolic potassium hydroxide and refluxed until complete conversion of the mesylate to the corresponding phenoxide is observed by TLC.
- **Alkylation:** The solvent is removed under reduced pressure, and the resulting potassium salt is dissolved in anhydrous dimethylformamide (DMF). Prenyl bromide is added, and the mixture is stirred at room temperature until the starting material is consumed.
- **Work-up and Purification:** The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford prenyloxyxanthone 7.

Protocol 2: Biomimetic Dimerization–Cyclization Cascade to Griffipavixanthone Hexamethyl Ether (15)

- **Oxidation:** To a solution of prenyloxyxanthone 7 in dichloromethane is added silver(I) oxide (Ag_2O). The suspension is stirred at room temperature in the dark for 16 hours to generate the corresponding p-quinone methide.
- **Cascade Reaction:** The reaction mixture is filtered, and the filtrate containing the crude p-quinone methide is treated with trifluoroacetic acid (TFA, 30 mol%). The solution is stirred at 35 °C for 18 hours.^[1]
- **Work-up and Purification:** The reaction is quenched by the addition of saturated aqueous sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate,

filtered, and concentrated. The residue is purified by flash chromatography to yield **griffipavixanthone** hexamethyl ether 15.[1]

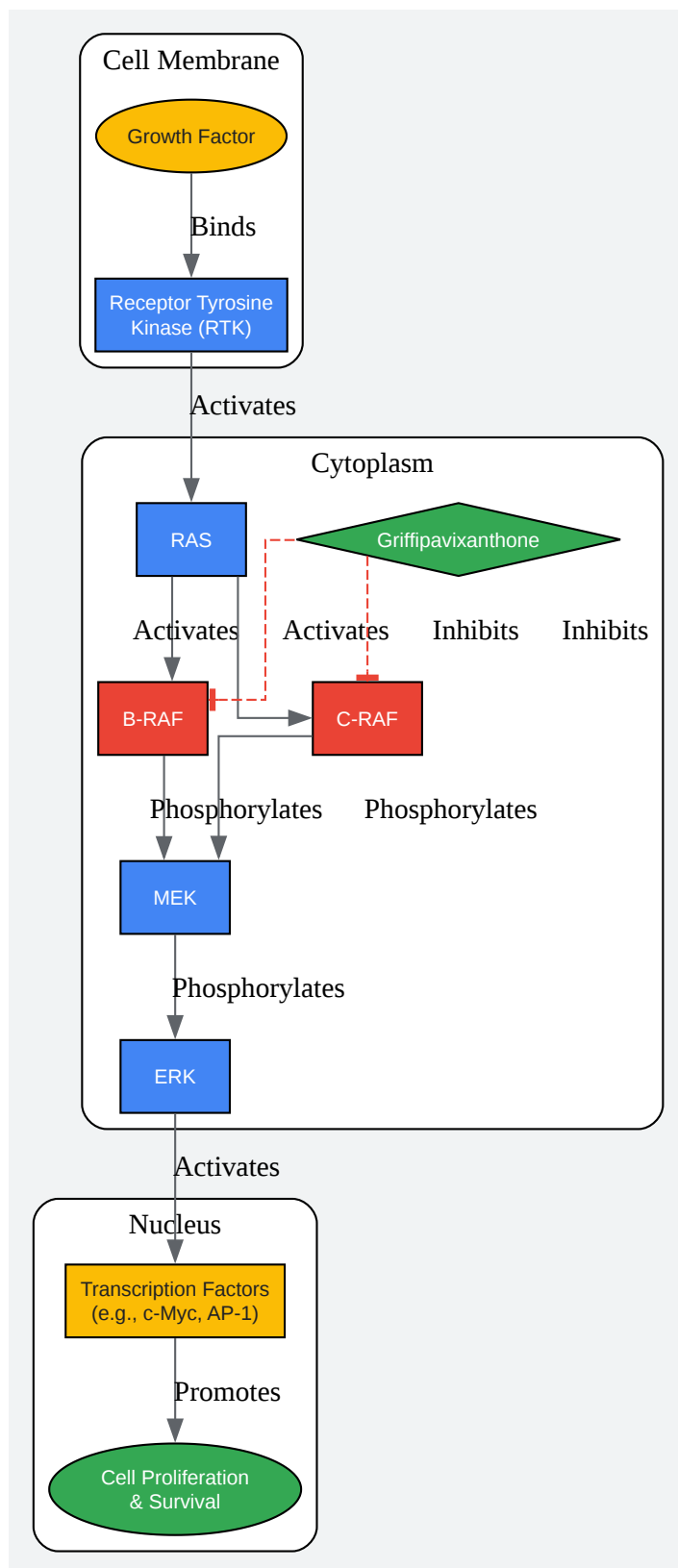
Protocol 3: Demethylation to (±)-Griffipavixanthone (1)

- **Deprotection:** A solution of **griffipavixanthone** hexamethyl ether 15 in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere. Boron tribromide (BBr₃) is added dropwise.
- **Quenching:** The reaction is stirred at low temperature and then allowed to warm to room temperature. The reaction is carefully quenched by the slow addition of methanol, followed by water.
- **Extraction and Purification:** The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by preparative high-performance liquid chromatography (HPLC) to afford (±)-**Griffipavixanthone** 1.

Signaling Pathway and Experimental Workflow

RAF-MEK-ERK Signaling Pathway Inhibition by Griffipavixanthone

Griffipavixanthone has been identified as an inhibitor of the RAF-MEK-ERK signaling pathway, a critical cascade in cell proliferation and survival.[2] Dysregulation of this pathway is a common feature in many cancers. **Griffipavixanthone** exerts its anticancer effects by targeting and inhibiting the activity of B-RAF and C-RAF kinases.[2]

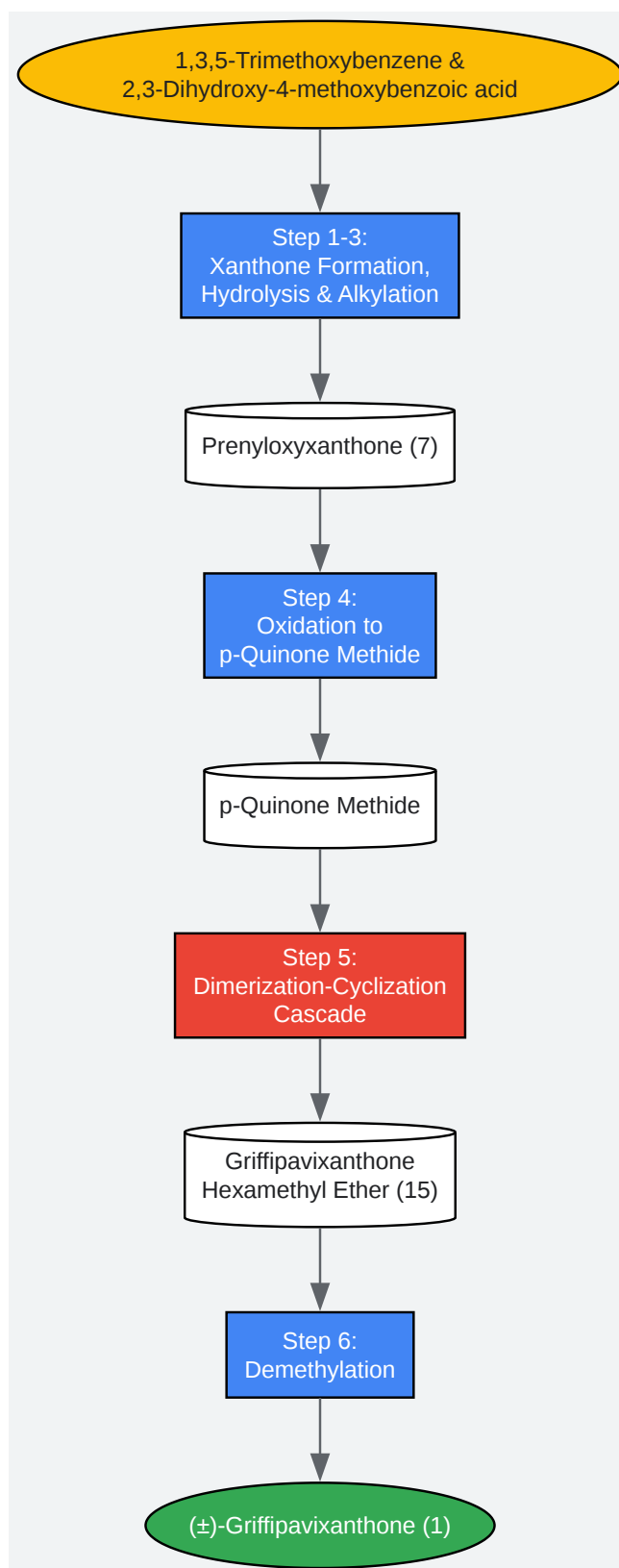


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Caption: RAF-MEK-ERK signaling pathway and inhibition by **Griffipavixanthone**.

Experimental Workflow for Total Synthesis

The overall workflow for the total synthesis of (±)-**Griffipavixanthone** is a multi-step process beginning with commercially available starting materials and culminating in the final natural product.



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Caption: Workflow for the total synthesis of (±)-Griffipavixanthone.

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References

- 1. Biomimetic Total Synthesis of (±)-Griffipavixanthone via a Cationic Cycloaddition–Cyclization Cascade - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. Griffipavixanthone, a dimeric xanthone extracted from edible plants, inhibits tumor metastasis and proliferation via downregulation of the RAF pathway in esophageal cancer - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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